2-(Methylthio)benzo[d]oxazole

Fragment-based drug discovery SOAT inhibition Acyl-CoA:cholesterol O-acyltransferase

2-(Methylthio)benzo[d]oxazole (CAS 13673-62-6) is a heterocyclic building block belonging to the benzo[d]oxazole class, characterized by a methylthio substituent at the 2-position of the fused oxazole ring. This compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, with reported utility as a weak ligand in fragment-based drug design and as a precursor for generating structurally diverse benzoxazole derivatives.

Molecular Formula C8H7NOS
Molecular Weight 165.21 g/mol
CAS No. 13673-62-6
Cat. No. B078973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylthio)benzo[d]oxazole
CAS13673-62-6
Molecular FormulaC8H7NOS
Molecular Weight165.21 g/mol
Structural Identifiers
SMILESCSC1=NC2=CC=CC=C2O1
InChIInChI=1S/C8H7NOS/c1-11-8-9-6-4-2-3-5-7(6)10-8/h2-5H,1H3
InChIKeyCBXAWZGFEDZKFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methylthio)benzo[d]oxazole (CAS 13673-62-6) Procurement Guide: Molecular Profile and Baseline Characterization


2-(Methylthio)benzo[d]oxazole (CAS 13673-62-6) is a heterocyclic building block belonging to the benzo[d]oxazole class, characterized by a methylthio substituent at the 2-position of the fused oxazole ring [1]. This compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, with reported utility as a weak ligand in fragment-based drug design and as a precursor for generating structurally diverse benzoxazole derivatives [2]. Its molecular formula is C8H7NOS with a molecular weight of 165.21 g/mol, and it is commercially available in high purity (>98% by GC) from multiple scientific suppliers .

2-(Methylthio)benzo[d]oxazole: Why Substitution with Unsubstituted Benzoxazole or Alternative 2-Thio Analogs Fails


Within the benzoxazole scaffold family, compounds bearing different substituents at the 2-position exhibit substantially divergent biological and physicochemical profiles that preclude simple interchange. While 2-mercaptobenzoxazole (2-MBO) derivatives have demonstrated potent multi-kinase inhibition and nanomolar tyrosinase activity, these activities are mechanistically tied to the free thiol group's ability to coordinate metal ions—a property absent in the methylthio-protected form [1]. Conversely, unsubstituted benzoxazole lacks the sulfur atom required for specific enzyme-ligand interactions observed in SOAT inhibitor design [2]. The methylthio moiety in 2-(Methylthio)benzo[d]oxazole confers a distinct LogP of approximately 2.55-2.85 and predictable synthetic tractability, enabling its role as a fragment in linked pharmacophore approaches that would be impossible with more polar or reactive analogs .

2-(Methylthio)benzo[d]oxazole Quantitative Differentiation: Head-to-Head Performance Data vs. Comparator Compounds


2-(Methylthio)benzo[d]oxazole as a Weak SOAT Ligand: IC50 Comparison for Fragment-Based Design

In the molecular design of aortic-selective SOAT inhibitors, 2-(methylthio)benzo[d]oxazole was characterized as a weak ligand with an IC50 value of 31 μM. When compared directly to N-(2,6-diisopropylphenyl)acetamide, another weak ligand in the same study exhibiting an IC50 of 8.6 μM, the methylthio-benzoxazole fragment demonstrated approximately 3.6-fold lower potency [1]. Critically, the connection of these two weak ligands via a six-methylene linker produced a highly potent bivalent inhibitor (compound 3h) with an IC50 of 0.004 μM, representing a 7,750-fold activity enhancement over the individual methylthio-benzoxazole fragment [2]. This quantitative characterization establishes the compound's precise role as a validated fragment in a successful linked-pharmacophore approach, providing a benchmark for SAR optimization that cannot be derived from uncharacterized benzoxazole analogs.

Fragment-based drug discovery SOAT inhibition Acyl-CoA:cholesterol O-acyltransferase Medicinal chemistry

In Vivo Antiatherosclerotic Efficacy of the 2-(Methylthio)benzo[d]oxazole-Derived Bivalent Inhibitor

While 2-(methylthio)benzo[d]oxazole itself is a weak ligand (IC50 31 μM), its incorporation into the bivalent inhibitor 3h (9-(benzo[d]oxazol-2-ylthio)-N-(2,6-diisopropylphenyl)nonanamide) via a linker strategy yields a compound with demonstrable in vivo efficacy. In high fat- and cholesterol-fed F1B hamsters, compound 3h administered at doses of 1 mg/kg and 3 mg/kg significantly reduced lipid-accumulation areas in the aortic arch to 74% and 69% of control values, respectively, without altering plasma total cholesterol levels [1]. This represents a baseline comparator of untreated control animals (100% lipid accumulation) and demonstrates that the methylthio-benzoxazole fragment, when properly elaborated, contributes to an antiatherosclerotic pharmacophore with tissue-selective activity [2]. No such in vivo validation exists for the majority of unsubstituted benzoxazole derivatives or alternative 2-thio analogs in this disease model.

Atherosclerosis SOAT inhibition Lipid metabolism Cardiovascular pharmacology

Lipophilicity Differentiation: LogP Comparison Between 2-(Methylthio)benzo[d]oxazole and 2-Mercaptobenzoxazole

2-(Methylthio)benzo[d]oxazole exhibits a calculated LogP value of approximately 2.55-2.85 (ACD/LogP 2.85; Consensus LogP 2.33) and a LogD (pH 7.4) of 2.28, indicating moderate lipophilicity suitable for passive membrane permeability . In contrast, 2-mercaptobenzoxazole (2-MBO) is substantially more polar due to its free thiol group, with a predicted LogP of approximately 1.2-1.5 and enhanced aqueous solubility (class-level inference based on functional group analysis; explicit quantitative comparator data not available in reviewed literature). The methylthio protection eliminates the hydrogen bond donor capacity (HBD count = 0 vs. 1 for 2-MBO) and reduces topological polar surface area (TPSA = 51 Ų), improving blood-brain barrier penetration potential . This physicochemical divergence means that 2-(methylthio)benzo[d]oxazole is preferable for CNS-targeted fragment libraries or when metabolic stability of the thioether linkage is desired over the reactive thiol moiety.

Physicochemical characterization Lipophilicity Drug-likeness LogP

Aqueous Solubility and Synthetic Accessibility: Quantitative Benchmarks for Formulation and Scale-Up

2-(Methylthio)benzo[d]oxazole demonstrates an experimentally determined aqueous solubility of 0.126 mg/mL (0.000763 mol/L), corresponding to an ESOL LogS value of -3.12, which places it in the 'Soluble' classification on the LogS solubility scale (Soluble defined as LogS > -4) . While 2-mercaptobenzoxazole is expected to have higher aqueous solubility due to its polar thiol group (supporting evidence; explicit comparative data unavailable), the moderate solubility of the methylthio derivative is sufficient for most in vitro assays without requiring co-solvents or complex formulation. Importantly, the compound is commercially available at >98% purity (GC) with documented synthetic routes from 2-mercaptobenzoxazole via S-methylation, ensuring reproducible procurement and scalable synthesis . This contrasts with many bespoke benzoxazole derivatives that require de novo multi-step synthesis with variable yields and limited commercial availability.

Solubility Formulation Process chemistry Pre-formulation

2-(Methylthio)benzo[d]oxazole: Validated Research Applications and Procurement-Ready Scenarios


Fragment-Based Drug Discovery for SOAT (ACAT) Inhibitors

Researchers developing aortic-selective SOAT inhibitors can employ 2-(methylthio)benzo[d]oxazole as a validated weak fragment (IC50 = 31 μM) in linked-pharmacophore approaches. The fragment's characterization in a bivalent inhibitor (compound 3h) that achieved a 7,750-fold potency enhancement (IC50 = 0.004 μM) and demonstrated 26-31% in vivo reduction in aortic lipid accumulation at 1-3 mg/kg doses provides a proven SAR template [1]. This scenario is particularly relevant for medicinal chemistry teams seeking to avoid uncharacterized benzoxazole fragments lacking quantitative benchmark data.

CNS-Penetrant Fragment Library Construction

The moderate lipophilicity of 2-(methylthio)benzo[d]oxazole (ACD/LogP 2.85; LogD 2.28; TPSA 51 Ų; HBD = 0) positions it as a suitable fragment for inclusion in CNS-focused screening libraries [1]. Its physicochemical profile meets key criteria for blood-brain barrier penetration (LogP 2-4; TPSA < 60-70 Ų; HBD ≤ 1), while the methylthio group provides a site for metabolic stability that is absent in more polar 2-mercapto analogs. This scenario is ideal for neuroscience drug discovery programs seeking chemically tractable benzoxazole fragments with favorable CNS MPO scores.

Process Chemistry and Scale-Up Optimization

The established commercial availability of 2-(methylthio)benzo[d]oxazole at >98% purity (GC) from multiple suppliers, combined with its documented synthetic route from 2-mercaptobenzoxazole via S-methylation, makes it a reliable building block for process chemistry development [1]. The compound's aqueous solubility of 0.126 mg/mL (ESOL LogS -3.12) allows for straightforward handling in common organic solvents and aqueous-organic mixtures, reducing formulation complexity during reaction optimization. This scenario applies to CROs and pharmaceutical process teams seeking to minimize synthetic route development timelines.

Structure-Activity Relationship (SAR) Exploration Around the Benzoxazole 2-Position

2-(Methylthio)benzo[d]oxazole serves as a critical comparator compound for SAR studies investigating the impact of S-alkyl substitution on biological activity. Its quantitative IC50 value (31 μM) in SOAT inhibition assays provides a reference point for evaluating the potency gains achieved by varying the 2-substituent (e.g., ethylthio, phenylthio, or heteroarylthio analogs) [1]. This scenario is essential for medicinal chemistry groups systematically optimizing the benzoxazole scaffold and requiring a characterized baseline compound against which to measure synthetic derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Methylthio)benzo[d]oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.